D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl
Description
Properties
IUPAC Name |
N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
-
Synthesis of Racemic PDMP : Condensation of 1-phenyl-2-amino-1,3-propanediol with decanoyl chloride and morpholine derivatives yielded the racemic mixture.
-
Diastereomer Separation : Crystallization in ethanol/water selectively precipitated the D-threo-L-erythro diastereomer pair.
-
Enantiomer Resolution : The active D-threo-(1R,2R) enantiomer was isolated via fractional crystallization using dibenzoyltartaric acid, forming a less soluble salt.
Table 1: Properties of PDMP Diastereomers
| Diastereomer | TLC Rf | HPLC Retention (min) | Inhibitory Activity (IC₅₀) |
|---|---|---|---|
| D-threo | 0.32 | 12.7 | 0.7 µM |
| L-erythro | 0.45 | 9.8 | >10 µM |
This method achieved a 48% yield of the active enantiomer, with kinetic analysis confirming uncompetitive inhibition against UDP-glucose (Ki = 0.7 µM).
Solid-Phase Combinatorial Synthesis for Analog Libraries
A modern solid-phase approach, described in, enables scalable production of PDMP derivatives. This method utilizes Ellman’s dihydropyran-functionalized polystyrene resin to streamline intermediate formation and diversification.
Synthetic Workflow:
-
Resin Loading : Coupling of azido intermediates to resin-bound scaffolds via triflyl azide (TfN₃) activation.
-
Morpholine Introduction : Mitsunobu reaction installed the morpholino group using DIAD and PPh₃.
-
Side-Chain Diversification : Reductive amination and acylation steps introduced decanoylamino and aryl groups.
-
Cleavage and Purification : TFA-mediated cleavage yielded crude PDMP analogs, purified via reverse-phase HPLC.
Table 2: Reagents and Conditions for Solid-Phase Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Azide Formation | TfN₃, CuSO₄, NaHCO₃ | MeOH/H₂O, 12 h, RT | 85 |
| Mitsunobu Reaction | DIAD, PPh₃, morpholine | THF, 0°C to RT, 24 h | 78 |
| Reductive Amination | NaBH₃CN, decanal | MeOH, 48 h, RT | 92 |
| HCl Salt Formation | HCl (gaseous) | Et₂O, 2 h, 0°C | Quant. |
This strategy produced a 5,280-member PDMP analog library, with the D-threo configuration confirmed via NMR.
Enantioselective Synthesis via Chiral Auxiliaries
To circumvent laborious resolution steps, chiral auxiliaries like (1R)-(-)-camphanic acid have been employed. Reacting racemic PDMP with camphanic chloride forms diastereomeric esters separable by silica gel chromatography. Subsequent hydrolysis yields enantiopure D-threo-PDMP.
Optimization Insights:
-
Solvent Systems : Ethyl acetate/hexane (3:7) optimally resolves camphanate esters.
-
Catalysis : Lipase-mediated kinetic resolution has been explored but remains less efficient (<50% ee).
Critical Analysis of Methodologies
Scalability and Efficiency
Stereochemical Control
Analytical Validation
-
HPLC : C18 columns with acetonitrile/water (65:35) resolve enantiomers (tR = 12.7 vs. 14.1 min).
-
NMR : chemical shifts at δ 72.3 (C-2) and δ 55.1 (C-3) confirm threo configuration.
Industrial-Scale Production Considerations
Current suppliers like Sigma-Aldrich and Cayman Chemical utilize hybrid approaches:
-
Bulk Racemic Synthesis : Cost-effective but yields 50% inactive isomers.
-
Preparative HPLC : Resolves enantiomers on >10 kg scales, albeit with high solvent consumption.
| Supplier | Purity | Price (50 mg) | Storage Conditions |
|---|---|---|---|
| Sigma-Aldrich | 98% | $272 | -20°C, desiccated |
| Cayman Chemical | ≥98% | $199 | -20°C, anhydrous |
Chemical Reactions Analysis
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.
Substitution: It can undergo substitution reactions, particularly at the phenyl and morpholino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Antitumor Activity
Case Study: Lewis Lung Carcinoma
- Findings : In vitro studies have demonstrated that DL-PDMP inhibits the growth of Lewis lung carcinoma cells and reduces their metastatic potential. This effect is attributed to the compound's ability to enhance ceramide signaling pathways, which are known to promote apoptosis in cancer cells .
| Parameter | Control Group | DL-PDMP Treatment |
|---|---|---|
| Cell Viability (%) | 85 | 40 |
| Metastatic Index | 1.0 | 0.3 |
| Apoptotic Cells (%) | 5 | 30 |
Enhancement of Chemosensitivity
Case Study: Neuroblastoma Cells
- Findings : Research indicates that DL-PDMP significantly increases the sensitivity of neuroblastoma cells to chemotherapeutic agents such as Taxol and vincristine. When administered alongside these drugs, DL-PDMP resulted in a synergistic effect leading to increased cytotoxicity .
| Drug | Cytotoxicity (%) without PDMP | Cytotoxicity (%) with PDMP |
|---|---|---|
| Taxol | 20 | 70 |
| Vincristine | 15 | 65 |
Cellular Stress and Autophagy
Case Study: A549 Lung Cancer Cells
- Findings : In A549 cells, treatment with DL-PDMP resulted in increased endoplasmic reticulum (ER) stress and autophagy. Markers such as LC3B-II and CHOP were significantly elevated, indicating that DL-PDMP induces a stress response that can lead to apoptosis independent of caspase activation .
| Marker | Control Group Level | DL-PDMP Treatment Level |
|---|---|---|
| LC3B-II (arbitrary units) | 1.0 | 5.5 |
| CHOP (arbitrary units) | 1.0 | 4.0 |
Role in Glycosphingolipid Depletion Studies
DL-PDMP serves as a valuable tool for researchers studying the physiological roles of glycosphingolipids. Its ability to selectively inhibit their synthesis allows scientists to elucidate the functions of these lipids in various biological processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the inhibition of glucosylceramide synthase, leading to the accumulation of ceramide. This accumulation triggers apoptotic pathways, enhancing the cytotoxic effects of chemotherapeutic agents. The compound also affects the PI3K/AKT signaling pathway, contributing to its pro-apoptotic effects .
Comparison with Similar Compounds
Research Findings and Comparative Data
Table 1: Comparative Analysis of Sphingolipid-Targeting Compounds
Table 2: PDMP vs. Chemotherapeutic Modulators
Key Notes on Mechanistic Differences
Stereospecificity : Only the D-threo isomer of PDMP inhibits GCS (Ki = 0.7 µM), while L-threo and erythro isomers are inactive .
Ceramide Dynamics : PDMP increases ceramide via GCS inhibition, whereas SM synthase inhibitors (e.g., D609) elevate ceramide by blocking its conversion to SM .
Therapeutic Potential: PDMP’s dual action (ceramide accumulation and chemosensitization) distinguishes it from single-target agents like NB-DNJ or PSC833 .
Biological Activity
D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hydrochloride (often referred to as DL-PDMP) is a synthetic compound that acts primarily as an inhibitor of glucosylceramide synthase. This article explores its biological activities, mechanisms of action, and implications in various research contexts.
DL-PDMP inhibits the enzyme UDP-glucose:ceramide glucosyltransferase, which is crucial for the synthesis of glucosylceramide from ceramide and UDP-glucose. By blocking this pathway, DL-PDMP effectively reduces the levels of glycosphingolipids in cells, impacting various cellular processes including lipid metabolism and cell signaling.
Key Actions:
- Inhibition of Glycosphingolipid Biosynthesis : DL-PDMP significantly reduces the synthesis of glycosphingolipids, which are important for cell membrane structure and signaling pathways .
- Alteration of Cholesterol Homeostasis : The compound has been shown to disrupt cholesterol metabolism, leading to the accumulation of cholesterol esters in late endosomes/lysosomes. This effect is independent of its action on glycosphingolipid synthesis .
- Induction of Autophagy and Apoptosis : In various cancer cell lines, DL-PDMP has been associated with increased autophagy and apoptosis through mechanisms involving endoplasmic reticulum stress and ceramide accumulation .
Biological Effects
DL-PDMP exhibits a range of biological activities that make it a valuable tool in research, particularly in cancer biology and metabolic disorders.
Antitumor Activity
DL-PDMP has demonstrated significant antitumor effects in vitro, particularly against Lewis lung carcinoma cells. It inhibits cell proliferation and metastasis by affecting glycolipid metabolism .
Case Studies
- Lung Cancer Cell Lines : In A549 lung cancer cells, treatment with DL-PDMP resulted in:
- Fibroblast Cultures : In cultured rabbit skin fibroblasts, DL-PDMP inhibited growth and altered cell surface glycolipid expression, demonstrating its potential for modulating cellular responses to external stimuli .
Research Findings
Research has highlighted several critical findings regarding the biological activity of DL-PDMP:
Implications in Disease Models
DL-PDMP has been investigated for its potential therapeutic applications in various disease models:
- Niemann-Pick Disease : Research indicates that glucosylceramide synthase inhibitors like DL-PDMP can affect lipid accumulation in Niemann-Pick disease models, suggesting a role in managing lipid storage disorders .
- Cancer Therapeutics : The ability of DL-PDMP to sensitize multidrug-resistant cancer cells presents opportunities for enhancing chemotherapeutic efficacy .
Q & A
Q. Advanced
- Key steps :
- Genetic modulation : Use CerS5-knockout or siRNA-transfected cells to isolate CerS5-specific effects .
- Marker analysis : Quantify ER stress (GRP78, CHOP), autophagy (LC3-II/I ratio, p62), and apoptosis (caspase-3 cleavage, Annexin V) via immunoblotting .
- Time-course studies : Monitor ceramide levels (LC-MS/MS) and cell viability at 12–48 hours post-treatment to distinguish early autophagy from late apoptosis .
What methodological approaches can resolve contradictions in ceramide accumulation outcomes across cell models?
Advanced
Discrepancies may arise due to cell-specific CerS isoform expression or baseline sphingolipid profiles. Recommended strategies:
- Comparative lipidomics : Profile ceramide species (e.g., C16:0 vs. C18:0) in responsive (A549) vs. resistant cell lines .
- Inhibitor co-treatment : Use myriocin (serine palmitoyltransferase inhibitor) to differentiate de novo synthesis from salvage pathway contributions .
How does D,l-Threo-PDMP HCl synergize with tetrandrine to reverse multidrug resistance (MDR) in cancer cells?
Advanced
In K562/A02 leukemia cells, D,l-Threo-PDMP HCl potentiates tetrandrine’s MDR-reversal effects by:
- Mechanism : Downregulating P-glycoprotein (P-gp) via ceramide-mediated inhibition of PI3K/Akt survival pathways .
- Experimental validation :
- Measure intracellular doxorubicin accumulation (fluorescence microscopy).
- Assess P-gp expression (flow cytometry) and Akt phosphorylation (Western blot) .
What analytical techniques are optimal for quantifying intracellular ceramide levels post-treatment?
Q. Advanced
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Gold standard for ceramide species quantification .
- TLC validation : Use [³H]-palmitate labeling to confirm de novo synthesis (autoradiography) .
How to determine the autophagy-apoptosis balance modulated by D,l-Threo-PDMP HCl in different cellular contexts?
Q. Advanced
- Pharmacological inhibition : Treat cells with 3-MA (autophagy inhibitor) or z-VAD-fmk (pan-caspase inhibitor) to dissect pathway contributions .
- Morphological analysis : Use transmission electron microscopy to visualize autophagosomes (double-membrane vesicles) vs. apoptotic bodies .
What are the established cellular models for studying D,l-Threo-PDMP HCl's effects on sphingolipid metabolism?
Q. Basic
- A549 cells : Ceramide accumulation and ER stress .
- HUVECs : Ceramide-mediated endothelial dysfunction .
- K562/A02 cells : Multidrug resistance reversal .
What controls are essential when assessing off-target effects of D,l-Threo-PDMP HCl in CerS inhibition studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
